molecular formula C21H21Cl2NO3 B241348 N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B241348
M. Wt: 406.3 g/mol
InChI Key: ITWVLPITIBOHNS-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a chromene core and a tricyclo[3311~3,7~]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This step involves a nucleophilic substitution reaction where the tricyclo[3.3.1.1~3,7~]decane group is introduced using a suitable nucleophile.

    Formation of the Carboxamide Group: This can be achieved through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,8-dichloro-2-oxo-2H-chromene-3-carboxamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety.

    2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide: Lacks the chlorine atoms.

Uniqueness

The presence of both the tricyclo[3.3.1.1~3,7~]decane moiety and the chlorine atoms in N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE makes it unique. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21Cl2NO3

Molecular Weight

406.3 g/mol

IUPAC Name

N-(1-adamantylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H21Cl2NO3/c22-15-4-14-5-16(20(26)27-18(14)17(23)6-15)19(25)24-10-21-7-11-1-12(8-21)3-13(2-11)9-21/h4-6,11-13H,1-3,7-10H2,(H,24,25)

InChI Key

ITWVLPITIBOHNS-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC5=CC(=CC(=C5OC4=O)Cl)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC5=CC(=CC(=C5OC4=O)Cl)Cl

Origin of Product

United States

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